Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Overview
Description
Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclo[3.3.1]nonane core, which is a bicyclic system containing an oxygen atom. The presence of an isopropylamino group and a carboxylate ester adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine to form the bicyclic scaffold . This reaction is often carried out under mild conditions, using a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, the compound can be used to investigate the effects of bicyclic structures on biological activity. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its activity against various diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: This compound shares the bicyclic structure but differs in its functional groups, leading to different chemical and biological properties.
Indole-fused azabicyclo[3.3.1]nonane: Another compound with a similar core structure but fused with an indole ring, which imparts distinct chemical characteristics.
Uniqueness
Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific combination of functional groups and its oxabicyclo[3.3.1]nonane core. This combination results in unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 9-(propan-2-ylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)14-12-10-4-9(13(15)16-3)5-11(12)7-17-6-10/h8-12,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWABXYWORROQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1C2CC(CC1COC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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